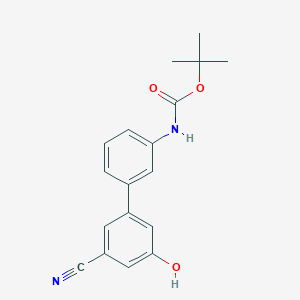

5-(3-BOC-Aminophenyl)-3-cyanophenol

Description

5-(3-BOC-Aminophenyl)-3-cyanophenol is a synthetic organic compound featuring a phenol core substituted with a cyano group at the 3-position and a tert-butoxycarbonyl (BOC)-protected amine at the 5-position of a phenyl ring. This structure combines two critical functional groups:

- BOC-protected amine: A common protecting group in peptide synthesis and medicinal chemistry, offering stability under basic conditions and selective deprotection under acidic conditions.

- 3-Cyanophenol moiety: The cyano group (-CN) enhances electron-withdrawing effects, influencing acidity (pKa of phenol ~8-10) and reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLUHXZJMVKFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Cyanophenol Moiety: The cyanophenol moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a cyano group.

Coupling Reactions: The protected aminophenyl and cyanophenol moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the BOC group.

Major Products Formed

Oxidation: Quinones

Reduction: Primary amines

Substitution: Free amines

Scientific Research Applications

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The cyanophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

5-(3-Acetylaminophenyl)-3-cyanophenol (CAS 1261985-97-0)

Structural Differences :

- Protecting Group : Acetyl (Ac) instead of BOC.

- Stability : Acetyl groups are less stable under basic or nucleophilic conditions compared to BOC, which is more resistant to hydrolysis but requires stronger acids (e.g., TFA) for removal.

3-Cyanophenol (CAS 873-62-1)

Key Properties :

- Molecular Formula: C₇H₅NO

- Molecular Weight : 119.12 g/mol

- Melting Point : 75–80°C (purity >98% GC) .

Functional Differences : - Lacks the BOC-aminophenyl group, simplifying its structure but limiting its utility in protected amine syntheses.

- Higher acidity due to the absence of electron-donating groups; reacts readily in electrophilic substitutions or as a ligand in coordination chemistry.

- Commercial availability and lower cost (e.g., JPY 5,200 for 5g ) make it a common starting material for cyanophenol derivatives .

4-Cyanophenol (p-Hydroxybenzonitrile)

Positional Isomerism :

- The cyano group at the para position alters electronic effects, reducing steric hindrance compared to the meta-substituted 3-cyanophenol.

- Reactivity: Enhanced resonance stabilization of the phenoxide ion increases acidity (pKa ~7.9 vs. ~8.5 for 3-cyanophenol), favoring deprotonation in milder conditions.

Deuterated Analogues (e.g., 4-Cyanophenol-2,3,5,6-d4)

- Used in isotopic labeling for mechanistic studies or NMR spectroscopy.

- Higher molecular weight (123.15 g/mol for d4) and altered solubility due to deuterium substitution .

Comparative Data Table

Research Findings and Implications

- Protecting Group Strategy : BOC protection offers superior stability for amine-containing intermediates in multi-step syntheses compared to acetyl, which is prone to unintended cleavage .

- Electronic Effects: The meta-cyano group in 3-cyanophenol derivatives increases electrophilicity at the ortho/para positions, facilitating Suzuki-Miyaura couplings or nitrations .

- Cost vs. Utility: While 3-cyanophenol is cost-effective (JPY 5,200/5g ), specialized derivatives like the BOC-protected compound are critical for high-value pharmaceutical applications despite higher synthesis costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.